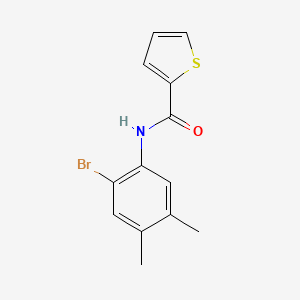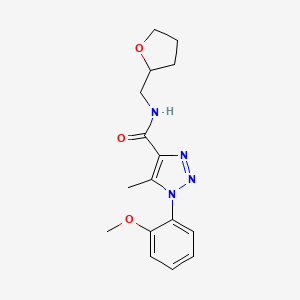
2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine
説明
2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine, also known as 2,4-DMA, is a synthetic compound that belongs to the class of phenethylamines. It is a potent and selective agonist of the serotonin 2A receptor (5-HT2A), which is a G protein-coupled receptor that is widely distributed in the central nervous system. The compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine involves its selective binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is coupled to the phospholipase C (PLC) signaling pathway. Upon activation, the receptor triggers a series of downstream signaling events that ultimately lead to the modulation of neuronal activity and neurotransmitter release. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the activation of the receptor's intracellular signaling pathways, as well as the modulation of the receptor's conformational state.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and multifaceted, reflecting the diverse roles of the 5-HT2A receptor in the central nervous system. Some of the reported effects of this compound include increased cortical excitability, altered sensory perception, enhanced emotional processing, and changes in cognitive function. These effects are thought to be mediated by the modulation of neurotransmitter release, neuronal activity, and synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of using 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for precise manipulation of the receptor's activity. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using this compound in lab experiments. For example, the compound's effects may be influenced by factors such as dose, route of administration, and experimental conditions. Furthermore, the compound's selectivity for the 5-HT2A receptor may limit its applicability to studies of other receptor systems.
将来の方向性
There are many potential future directions for research on 2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine and its applications in scientific research. Some possible areas of investigation include the development of more selective and potent agonists of the 5-HT2A receptor, the exploration of the receptor's role in various physiological and pathological conditions, and the investigation of the compound's effects on other receptor systems and signaling pathways. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on neuronal activity and neurotransmitter release.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)ethanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound is known to selectively activate the 5-HT2A receptor, which is involved in a wide range of physiological and behavioral processes, including mood regulation, cognition, perception, and sensory processing. As such, this compound has been used as a research tool to investigate the role of the 5-HT2A receptor in various physiological and pathological conditions, such as depression, anxiety, schizophrenia, and addiction.
特性
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-8-9-18(16(2)14-15)20-13-12-19-11-10-17-6-4-3-5-7-17/h3-9,14,19H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSEDPIVFDKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752632.png)

![N-{4-[2-(methylamino)-2-oxoethoxy]phenyl}-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4752651.png)
![ethyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B4752662.png)
![N-allyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752671.png)
![hexyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4752672.png)
![1-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B4752679.png)
![2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4752682.png)
![N-cyclohexyl-2-{[4-isopropyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4752695.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4752701.png)
![3-{[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4752708.png)

![N-{1-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]propyl}-N-phenylmethanesulfonamide](/img/structure/B4752729.png)
![N-{1-[(isopropylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}benzamide](/img/structure/B4752741.png)